molecular formula C18H11ClFN7O B267962 8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267962
M. Wt: 395.8 g/mol
InChI Key: BOGGZMNTFOZLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as TAT-LH, and it is a cyclic peptide that has a unique structure and properties.

Scientific Research Applications

TAT-LH has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. TAT-LH has been studied extensively in vitro and in vivo, and it has shown promising results in various disease models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. TAT-LH has also been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of TAT-LH is complex and not fully understood. The compound is believed to exert its effects by interacting with various cellular targets, including receptors, enzymes, and ion channels. TAT-LH has been shown to inhibit the activity of various pro-inflammatory cytokines, including TNF-α and IL-6. The compound has also been shown to activate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TAT-LH has also been shown to bind to various receptors, including the transferrin receptor and the low-density lipoprotein receptor-related protein 1 (LRP1).
Biochemical and Physiological Effects
TAT-LH has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines, including TNF-α and IL-6. TAT-LH has also been shown to protect neurons from oxidative stress and improve cognitive function. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. TAT-LH has also been shown to modulate the immune system by regulating the activity of various immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

TAT-LH has several advantages and limitations for lab experiments. The compound is highly specific and potent, which makes it an ideal tool for studying various cellular processes. TAT-LH is also stable and easy to synthesize, which makes it readily available for research purposes. However, TAT-LH is a complex molecule that requires specialized expertise and equipment for synthesis and purification. The compound is also relatively expensive, which can limit its use in some research settings.

Future Directions

There are several future directions for research on TAT-LH. One potential direction is to investigate the therapeutic potential of TAT-LH in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the mechanism of action of TAT-LH in more detail, including its interactions with various cellular targets. Additionally, future research could focus on optimizing the synthesis and purification of TAT-LH to make it more accessible for research purposes. Finally, there is a need for more studies to investigate the safety and toxicity of TAT-LH in vivo.
Conclusion
In conclusion, TAT-LH is a complex chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various cellular processes. TAT-LH has several advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, TAT-LH has the potential to be a valuable tool for studying various cellular processes and has promising therapeutic applications.

Synthesis Methods

The synthesis of TAT-LH involves a series of complex chemical reactions that require expertise and specialized equipment. The most common synthesis method involves the use of solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound protected amino acid, which is coupled to the growing peptide chain using a coupling reagent. The process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatographic techniques.

properties

Product Name

8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C18H11ClFN7O

Molecular Weight

395.8 g/mol

IUPAC Name

8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-12-4-2-1-3-11(12)16-13-14(9-5-7-10(20)8-6-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

InChI Key

BOGGZMNTFOZLOI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

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